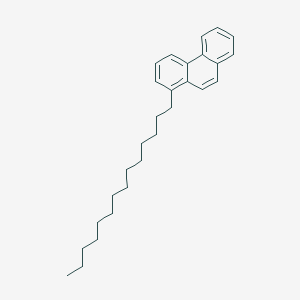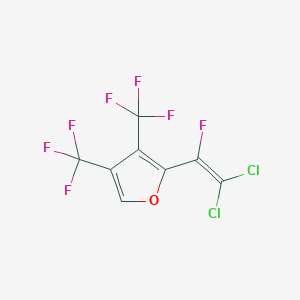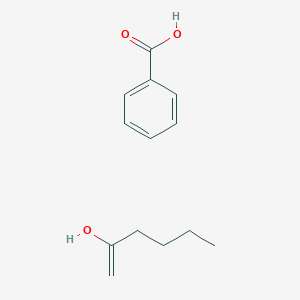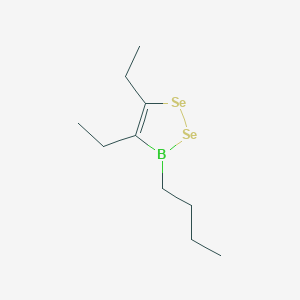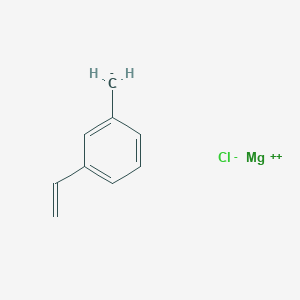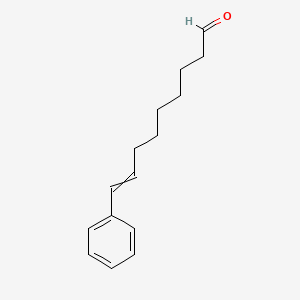
9-Phenylnon-8-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenylnon-8-enal is an organic compound with the molecular formula C15H20O It is characterized by the presence of a phenyl group attached to a nonenal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenylnon-8-enal typically involves the reaction of a phenyl-substituted alkene with an aldehyde. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenylnon-8-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Phenylnon-8-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Phenylnon-8-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: Similar structure with a phenyl group and an aldehyde, but with a shorter carbon chain.
Nonenal: Lacks the phenyl group but has a similar nonenal chain.
Uniqueness
9-Phenylnon-8-enal is unique due to the combination of a long nonenal chain and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both aromatic and aliphatic characteristics are desired.
Eigenschaften
CAS-Nummer |
109318-79-8 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
9-phenylnon-8-enal |
InChI |
InChI=1S/C15H20O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6-9,11-14H,1-5,10H2 |
InChI-Schlüssel |
FZTVALCKJJMFCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)

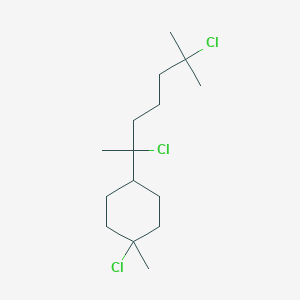

![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
